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Compound of Interest

Compound Name: 1,4-Dinitrosobenzene

Cat. No.: B086489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1,4-
dinitrosobenzene, a highly reactive aromatic compound with applications in organic synthesis.

Due to its tendency to exist as a polymeric solid at room temperature, characterization of the

monomeric form presents unique challenges.[1] This document compiles available nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

detailed experimental protocols relevant to its analysis. Additionally, a representative synthetic

pathway is visualized to provide context for its preparation.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 1,4-dinitrosobenzene. The

inherent instability of the monomeric form should be considered when interpreting this data, as

some measurements may reflect the polymeric state or were obtained under specific conditions

(e.g., cryogenic temperatures) to analyze the monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the 1,4-disubstituted benzene ring, the proton and carbon-13 NMR

spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data for 1,4-Dinitrosobenzene
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Chemical Shift
(δ)

Multiplicity Solvent
Instrument
Frequency

Assignment

8.43 ppm[2] Singlet CDCl₃ 89.56 MHz[2] Aromatic C-H

Table 2: ¹³C NMR Spectroscopic Data for 1,4-Dinitrosobenzene

Chemical Shift (δ) Solvent
Instrument
Frequency

Assignment

125.1 ppm CDCl₃ 90 MHz Aromatic C-H

158.4 ppm CDCl₃ 90 MHz Aromatic C-NO

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in 1,4-
dinitrosobenzene and for monitoring its polymerization. The N=O stretching vibration is a key

diagnostic peak for the nitroso group. In the polymeric form, a strong band associated with the

E-azodioxy group (-N(O)=N-) appears.

Table 3: IR Spectroscopic Data for 1,4-Dinitrosobenzene (KBr Pellet)
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Wavenumber (cm⁻¹) Assignment

1458 N=O Stretch (monomer)

1390 C-N Stretch

1280 E-azodioxy group (-N(O)=N-) (polymer)

1192 C-H in-plane bend

1181 C-H in-plane bend

1170 C-H in-plane bend

1119 C-H in-plane bend

1052 Ring vibration

977 C-H out-of-plane bend

924 C-H out-of-plane bend

910 C-H out-of-plane bend

830 C-H out-of-plane bend

816 C-H out-of-plane bend

792 C-H out-of-plane bend

764 Ring vibration

748 Ring vibration

692 Ring vibration

681 Ring vibration

575 Ring vibration

525 Ring vibration

522 Ring vibration

Mass Spectrometry (MS)
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Electron ionization mass spectrometry of 1,4-dinitrosobenzene reveals a characteristic

fragmentation pattern.

Table 4: Mass Spectrometry Data for 1,4-Dinitrosobenzene

m/z Relative Intensity (%) Assignment

136 66.4[2] [M]⁺ (Molecular Ion)

122 10.3[2] [M-N₂O]⁺

106 32.3[2] [M-NO]⁺

92 7.9[2] [C₆H₄O]⁺

76 100.0[2] [C₆H₄]⁺

75 26.4[2] [C₆H₃]⁺

74 14.7[2] [C₆H₂]⁺

50 52.5[2] [C₄H₂]⁺

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.

Given the reactive and potentially unstable nature of 1,4-dinitrosobenzene, appropriate safety

precautions should be taken, and experiments should be conducted in a well-ventilated fume

hood.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 1,4-dinitrosobenzene in 0.5-0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.
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Data Acquisition (¹H and ¹³C NMR):

The NMR spectra can be acquired on a standard NMR spectrometer (e.g., 90 MHz or

higher).

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-

noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural

abundance of the ¹³C isotope.

Process the acquired free induction decay (FID) with appropriate Fourier transformation,

phase correction, and baseline correction.

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16

ppm for ¹³C).

FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 1,4-dinitrosobenzene with approximately 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the finely ground powder to a pellet press.

Apply pressure to the press to form a thin, transparent KBr pellet.

Carefully remove the pellet from the press and place it in the sample holder of the FTIR

spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.
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The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry
Sample Introduction and Ionization:

For a solid probe analysis, a small amount of the sample is placed on the probe tip.

The probe is inserted into the mass spectrometer's ion source.

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a suitable

volatile solvent and injected into the gas chromatograph.[3]

Electron ionization (EI) is a common method for ionizing the sample molecules.

Data Acquisition:

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Synthetic Workflow
1,4-Dinitrosobenzene can be synthesized through a multi-step process starting from phenol.

This pathway involves the formation of key intermediates, p-nitrosophenol and p-benzoquinone

dioxime. The final step is an oxidation reaction to yield the desired product.
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Caption: Synthesis of 1,4-Dinitrosobenzene from Phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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